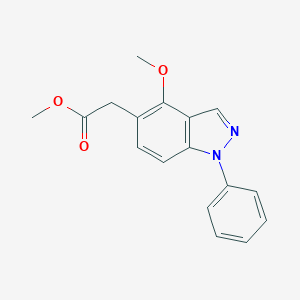
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester, also known as MPAA, is a chemical compound that belongs to the class of indazole derivatives. MPAA has been widely studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is not fully understood. However, it has been suggested that 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating certain pathways involved in apoptosis.
Effets Biochimiques Et Physiologiques
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to reduce the production of certain inflammatory cytokines. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential toxicity. It is important to use caution when handling and working with 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Orientations Futures
There are several future directions for research on 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester. One area of research is in the development of more potent and selective derivatives of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester and its potential use in the treatment of other diseases such as neurodegenerative disorders. Finally, research is needed to determine the safety and efficacy of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester involves the reaction of 4-methoxy-1-phenyl-1H-indazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an aprotic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Applications De Recherche Scientifique
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer. 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to exhibit anticancer activity by inducing cell death in cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
142504-01-6 |
|---|---|
Nom du produit |
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester |
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
methyl 2-(4-methoxy-1-phenylindazol-5-yl)acetate |
InChI |
InChI=1S/C17H16N2O3/c1-21-16(20)10-12-8-9-15-14(17(12)22-2)11-18-19(15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
Clé InChI |
ZNRVIFBCDSXYAO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
SMILES canonique |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
Synonymes |
methyl 2-(4-methoxy-1-phenyl-indazol-5-yl)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



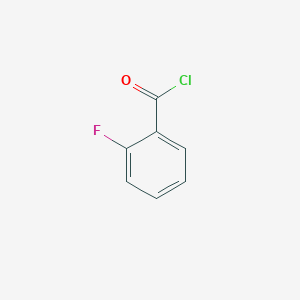
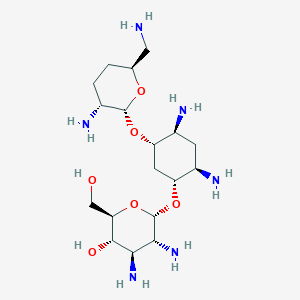
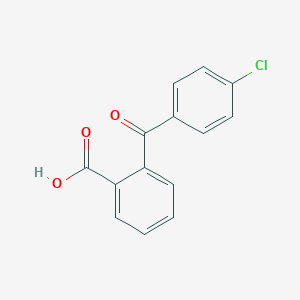
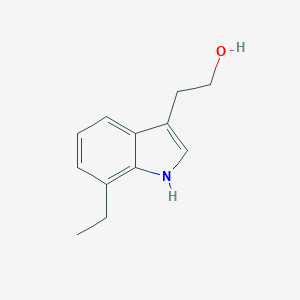
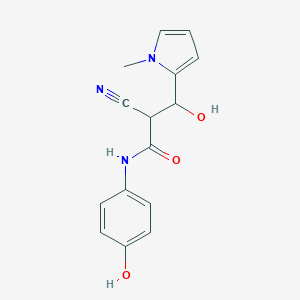
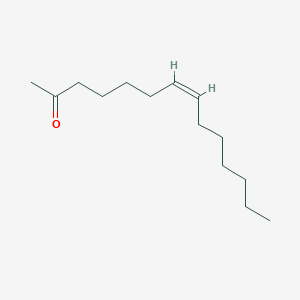
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
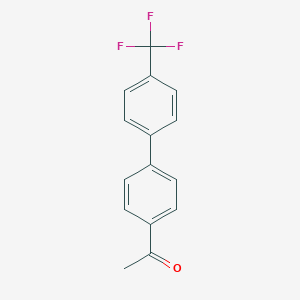
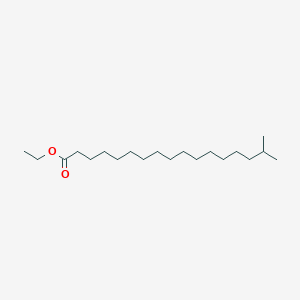
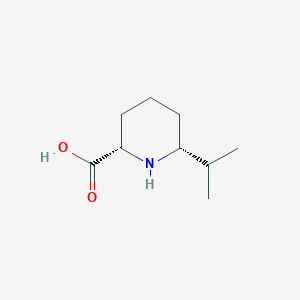
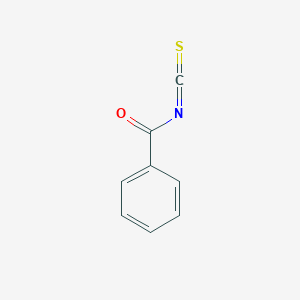
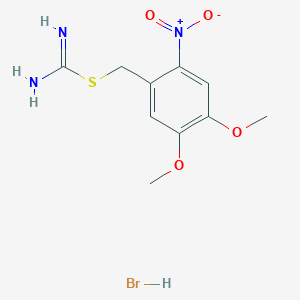
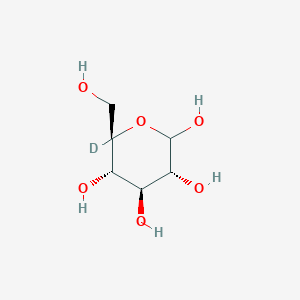
![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)